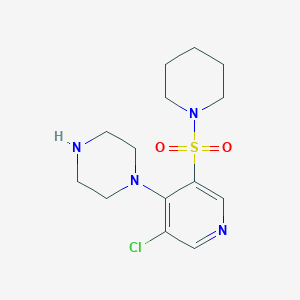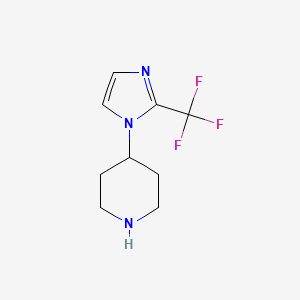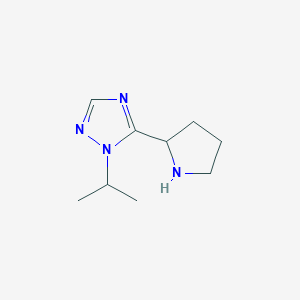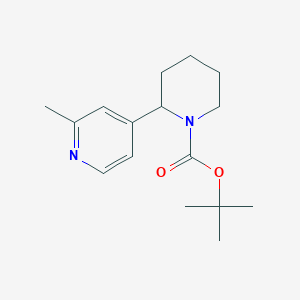
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile is a chemical compound with the molecular formula C6H3F3N2O. It features an isoxazole ring substituted with a trifluoromethyl group and an acetonitrile group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile typically involves the formation of the isoxazole ring followed by the introduction of the trifluoromethyl and acetonitrile groups. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. For instance, the in situ generation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate can be reacted with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as copper (I) or ruthenium (II) in (3 + 2) cycloaddition reactions is common. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in drug discovery, where it can be used to develop new therapeutic agents.
Medicine: Its potential medicinal properties are being explored, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to bind to specific enzymes or receptors, influencing their activity. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)isoxazole: Lacks the acetonitrile group but shares the trifluoromethyl-substituted isoxazole core.
5-Isoxazoleacetonitrile: Lacks the trifluoromethyl group but contains the acetonitrile-substituted isoxazole core.
Uniqueness
2-(3-(Trifluoromethyl)isoxazol-5-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which can significantly influence its reactivity and biological activity. The combination of these groups in a single molecule can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C6H3F3N2O |
|---|---|
Poids moléculaire |
176.10 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetonitrile |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-3-4(1-2-10)12-11-5/h3H,1H2 |
Clé InChI |
ROPUSKPOAIVPDC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1C(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)









